1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid is a complex heterocyclic compound It is characterized by its unique tricyclic structure, which includes a piperidine ring fused with other cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid typically involves multi-step organic reactions. The process starts with the preparation of the piperidine ring, followed by the formation of the tricyclic structure through cyclization reactions. Common reagents used in these reactions include various organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the tricyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-yl)acetic acid
- 2-hydroxy-2-methylpropiophenone
- 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-yl)acetohydrazide
Uniqueness
What sets 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid apart from similar compounds is its specific tricyclic structure and the presence of the piperidine ring
Properties
Molecular Formula |
C17H12N2O5 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
1-(2,6-dioxopiperidin-3-yl)-2-oxobenzo[cd]indole-5-carboxylic acid |
InChI |
InChI=1S/C17H12N2O5/c20-13-7-6-12(15(21)18-13)19-11-3-1-2-8-9(17(23)24)4-5-10(14(8)11)16(19)22/h1-5,12H,6-7H2,(H,23,24)(H,18,20,21) |
InChI Key |
ZXVTXYHFBBYITL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=CC=CC4=C(C=CC(=C43)C2=O)C(=O)O |
Origin of Product |
United States |
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